N-(4-chloro-1,3-benzothiazol-2-yl)-1-ethyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide hydrochloride
CAS No.: 1189489-53-9
Cat. No.: VC4894349
Molecular Formula: C19H23Cl2N5O2S
Molecular Weight: 456.39
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1189489-53-9 |
|---|---|
| Molecular Formula | C19H23Cl2N5O2S |
| Molecular Weight | 456.39 |
| IUPAC Name | N-(4-chloro-1,3-benzothiazol-2-yl)-2-ethyl-N-(2-morpholin-4-ylethyl)pyrazole-3-carboxamide;hydrochloride |
| Standard InChI | InChI=1S/C19H22ClN5O2S.ClH/c1-2-25-15(6-7-21-25)18(26)24(9-8-23-10-12-27-13-11-23)19-22-17-14(20)4-3-5-16(17)28-19;/h3-7H,2,8-13H2,1H3;1H |
| Standard InChI Key | GUVYHUIODFZJSF-UHFFFAOYSA-N |
| SMILES | CCN1C(=CC=N1)C(=O)N(CCN2CCOCC2)C3=NC4=C(S3)C=CC=C4Cl.Cl |
Introduction
N-(4-chloro-1,3-benzothiazol-2-yl)-1-ethyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide hydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds. It features a benzothiazole moiety, a pyrazole ring, and a morpholine group, which are key components contributing to its potential biological activities and chemical properties. Despite the lack of specific literature on this exact compound, its structural components suggest it could have applications in medicinal chemistry and biological research, similar to other benzothiazole and pyrazole derivatives.
Structural Features
This compound is characterized by its heterocyclic structure, which includes:
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Benzothiazole Moiety: Known for its interaction with biological targets, such as enzymes and receptors.
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Pyrazole Ring: Common in pharmaceuticals due to its stability and ability to participate in various chemical reactions.
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Morpholine Group: Enhances binding affinity to target proteins and may influence pharmacokinetic properties.
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Ethyl Group: Contributes to the solubility and lipophilicity of the compound.
Synthesis
The synthesis of such compounds typically involves multiple organic reactions, including:
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Condensation Reactions: To form the amide bond between the benzothiazole and pyrazole components.
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Alkylation Reactions: To introduce the ethyl and morpholin-4-yl groups.
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Hydrochloride Salt Formation: To enhance solubility and stability.
Synthesis Steps:
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Preparation of Precursors: Synthesis of the benzothiazole and pyrazole precursors.
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Coupling Reaction: Formation of the amide bond between the benzothiazole and pyrazole components.
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Alkylation: Introduction of the ethyl and morpholin-4-yl groups.
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Salt Formation: Conversion to the hydrochloride salt.
Potential Applications
Given its structural components, this compound may have potential applications in:
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Medicinal Chemistry: As a candidate for drug development due to its benzothiazole and pyrazole components.
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Biological Research: For studying interactions with enzymes and receptors.
Research Findings
While specific research findings on this compound are not available, studies on similar compounds suggest that benzothiazole and pyrazole derivatives can exhibit significant biological activity, including enzyme inhibition and receptor binding. The morpholine group is known to enhance these interactions.
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